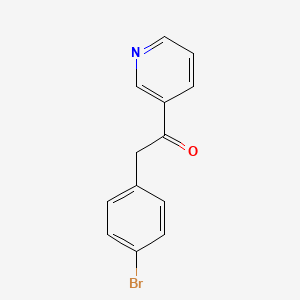

2-(4-Bromophenyl)-1-(3-pyridinyl)-ethanone

Description

Significance of Aryl- and Heteroaryl-Substituted Ethanones in Organic Chemistry

Aryl and heteroaryl ketones, including ethanone (B97240) derivatives, are fundamental structural motifs and versatile synthons in organic synthesis. nih.gov Their importance stems from the reactivity of the carbonyl group and the adjacent α-carbon, which allows for a wide array of chemical transformations. These compounds serve as crucial precursors for the synthesis of numerous heterocyclic compounds, which are prevalent in pharmaceuticals, natural products, and agrochemicals. nih.govvensel.orgresearchgate.net

The ethanone backbone is a key building block for creating more elaborate molecules. chemrxiv.org For instance, palladium-catalyzed α-arylation reactions of aryl ketones are a powerful method for forming C(sp²)–C(sp³) bonds, a common linkage in many pharmaceutical agents. rsc.org This methodology has been applied to the synthesis of intermediates for drugs like Tamoxifen. rsc.org Furthermore, aryl methyl ketones can be used to construct a variety of heterocyclic rings, such as 2-aminothiazoles and 2-phenyl pyridines, which are found in widely prescribed medications. vensel.org The prevalence of these ketone scaffolds in bioactive molecules underscores their significance as synthetic targets and intermediates. nih.gov Researchers continue to develop novel, efficient synthetic routes to access these valuable compounds, highlighting their central role in modern chemical synthesis. vensel.org

The Role of Halogenated Phenyl and Pyridinyl Moieties in Molecular Design

The specific combination of a halogenated phenyl group and a pyridinyl group in 2-(4-Bromophenyl)-1-(3-pyridinyl)-ethanone is particularly noteworthy from a molecular design perspective. Both moieties are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in successful drug molecules due to their favorable interactions with biological targets.

The bromophenyl group is significant primarily due to the bromine atom's ability to participate in halogen bonding. This is a highly directional, non-covalent interaction where the halogen atom acts as a Lewis acid, interacting with a Lewis base like an oxygen or nitrogen atom on a biological target. Once considered merely a bulky, lipophilic substituent, halogen atoms are now recognized for their ability to form these stabilizing interactions, which can significantly enhance the binding affinity and selectivity of a ligand for its receptor. The introduction of bromine can also improve a molecule's pharmacokinetic properties, such as membrane permeability and metabolic resistance.

The pyridinyl moiety is one of the most common nitrogen-containing heterocycles in FDA-approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor, which is crucial for molecular recognition at a receptor's active site. The pyridine (B92270) ring can also improve a compound's physicochemical properties, such as aqueous solubility, and can influence its metabolic stability. Its weak basicity and aromatic nature contribute to a wide range of potential interactions, making it a versatile component in drug design.

| Moiety | Role in Molecular Design |

| Bromophenyl | - Acts as a halogen bond donor to enhance binding affinity. - Increases lipophilicity, potentially improving membrane permeability. - Can influence metabolic stability. |

| Pyridinyl | - Nitrogen atom acts as a hydrogen bond acceptor. - Can improve aqueous solubility and other physicochemical properties. - Serves as a versatile scaffold for further functionalization. |

Overview of Academic Research Trajectories for the Compound

While extensive research on the specific applications of this compound is not widely documented in dedicated studies, its academic research trajectory can be understood through its role as a chemical intermediate. The compound is commercially available, indicating its use as a building block in more complex syntheses. sigmaaldrich.com The research focus for compounds of this class is typically on their synthesis and subsequent elaboration into target molecules with potential biological activity.

The synthesis of related aryl-heteroaryl ketones is well-established in the literature and often serves as a key step in the production of active pharmaceutical ingredients (APIs). For example, a similar compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, is a known intermediate in the synthesis of Etoricoxib, a COX-2 inhibitor. google.com Synthetic strategies to produce such molecules often involve palladium-catalyzed cross-coupling reactions. One common approach is the α-arylation of a heteroaryl methyl ketone (like 3-acetylpyridine) with an aryl halide (like 1,4-dibromobenzene). rsc.org Another route involves the reaction between an aryl halide and an acetylpyridine derivative under palladium catalysis. chemicalbook.com

Given its structure, this compound is a prime candidate for use in medicinal chemistry programs. The bromine atom provides a reactive handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional molecular complexity. The ketone functionality can be readily transformed into other groups, such as alcohols, amines, or heterocyclic rings, allowing for the exploration of the structure-activity relationship (SAR) of its derivatives. Therefore, the primary research trajectory for this compound is its use as a versatile intermediate for synthesizing novel, larger molecules intended for evaluation as potential therapeutic agents or functional materials. mdpi.combibliomed.org

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-1-pyridin-3-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c14-12-5-3-10(4-6-12)8-13(16)11-2-1-7-15-9-11/h1-7,9H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQKTRUUDBXXSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Bromophenyl 1 3 Pyridinyl Ethanone and Analogues

Direct Synthetic Routes

Direct synthetic routes aim to construct the 2-(4-Bromophenyl)-1-(3-pyridinyl)-ethanone framework through the formation of key carbon-carbon bonds that link the aromatic moieties and the ethanone (B97240) backbone.

Carbonyl Condensation and Related Reactions

Carbonyl condensation reactions, particularly the Claisen-Schmidt condensation, provide an indirect yet powerful route to the target compound. This method involves the base-catalyzed reaction of an aryl methyl ketone with an aromatic aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone. jmpas.com For the synthesis of a precursor to this compound, 3-acetylpyridine can be condensed with 4-bromobenzaldehyde.

The resulting chalcone, (E)-1-(3-pyridinyl)-3-(4-bromophenyl)prop-2-en-1-one, can then be subjected to selective reduction of the carbon-carbon double bond to yield the final saturated ethanone product. Various reducing agents can be employed for this transformation, with catalytic hydrogenation being a common choice to avoid reduction of the carbonyl group.

Table 1: Claisen-Schmidt Condensation for Precursor Synthesis

| Reactant A | Reactant B | Base | Product (Chalcone) |

|---|

This two-step approach, condensation followed by reduction, is a versatile method for preparing various substituted 2-aryl-1-arylethanones.

Formation of C–C Bonds to Incorporate Aromatic Moieties

The formation of the ethanone structure can also be achieved through reactions that create the C-C bond between the carbonyl carbon and the methylene (B1212753) bridge or between the methylene bridge and the 4-bromophenyl group.

One prominent strategy involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi couplings. nih.govresearchgate.net These reactions are powerful tools for forming carbon-carbon bonds between aromatic rings. In this context, one could envision coupling a pyridin-3-yl boronic acid derivative with a 2-halo-(4-bromophenyl)ethanone derivative. However, a more common application is in the synthesis of the precursors themselves. For instance, a Suzuki coupling could be used to link a 4-bromophenyl boronic acid with a halogenated 3-acetylpyridine.

A more direct approach to forming the ethanone backbone involves the reaction of an organometallic reagent with a carbonyl compound. For example, a Grignard reagent prepared from 4-bromobenzyl bromide, (4-bromophenyl)methylmagnesium bromide, could be reacted with a pyridine-3-carboxaldehyde followed by oxidation of the resulting secondary alcohol. Alternatively, the addition of a 4-bromophenylmethyl organometallic reagent to nicotinonitrile (3-cyanopyridine) would yield the target ketone after acidic workup.

Precursor-Based Synthesis Strategies

These strategies commence with a pre-existing ethanone structure, which is then functionalized to introduce the desired substituents. A key example is the α-bromination of a suitable ethanone precursor.

α-Bromination of Ethanone Precursors

A highly effective and common method for synthesizing α-haloketones is through the direct halogenation of the corresponding ketone. nih.gov For the synthesis of this compound, a precursor such as 2-phenyl-1-(3-pyridinyl)ethanone could be brominated on the phenyl ring. However, a more direct and controlled approach involves the α-bromination of an ethanone precursor followed by a substitution reaction.

A common precursor for this route is 1-(3-pyridinyl)ethanone (also known as 3-acetylpyridine). This compound can be brominated at the α-carbon (the methyl group) to yield 2-bromo-1-(3-pyridinyl)ethanone. This α-bromo ketone is a versatile intermediate that can then undergo a nucleophilic substitution reaction, such as a Friedel-Crafts alkylation or a transition-metal-catalyzed cross-coupling reaction, with a 4-bromophenyl nucleophile or organometallic reagent to form the final product. The α-bromination of acetophenone derivatives is a crucial reaction in organic synthesis, providing key intermediates for pharmaceuticals. nih.gov

The α-halogenation of ketones like 1-(3-pyridinyl)ethanone is typically carried out in the presence of an acid catalyst. libretexts.org The reaction mechanism proceeds through the formation of an enol intermediate, which is the key reactive species. nih.gov

The mechanism can be described in the following steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen atom, which increases the electrophilicity of the carbonyl carbon.

Enol Formation: A base (which can be the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon. This is the rate-determining step of the reaction. The electrons from the C-H bond then form a C=C double bond, and the pi electrons from the carbonyl group move to the oxygen atom, neutralizing its positive charge and forming the enol tautomer. libretexts.org

Nucleophilic Attack on the Halogen: The electron-rich C=C double bond of the enol acts as a nucleophile and attacks the electrophilic bromine molecule (Br₂). This forms a new C-Br bond at the α-position and creates a resonance-stabilized oxonium ion intermediate.

Deprotonation: The protonated carbonyl is deprotonated by a weak base to regenerate the carbonyl group and the acid catalyst, yielding the final α-bromo ketone product.

Kinetic studies have shown that the rate of acid-catalyzed halogenation is dependent on the concentration of the ketone and the acid, but independent of the halogen concentration. This supports the proposed mechanism where the slow step is the formation of the enol. libretexts.org

Regioselectivity in the α-bromination of ketones becomes a critical consideration when the ketone is unsymmetrical and possesses two different α-carbons bearing hydrogen atoms. The position of bromination is determined by the site of enol or enolate formation.

For the specific precursor, 1-(3-pyridinyl)ethanone, the ketone is unsymmetrical. However, one of the α-positions is the quaternary carbon of the pyridine (B92270) ring (C-4), which has no hydrogen atoms. The other α-position is the methyl group. Consequently, enolization and subsequent bromination can only occur at the methyl group, leading to the formation of a single product, 2-bromo-1-(3-pyridinyl)ethanone. In this case, the reaction is inherently regioselective.

In the synthesis of analogues where the ketone precursor has two sets of α-hydrogens, controlling the regioselectivity is crucial. Generally, under acidic (thermodynamic) conditions, the enol forms preferentially at the more substituted α-carbon, as this leads to the more stable, more substituted alkene. libretexts.org Conversely, under basic (kinetic) conditions, the less sterically hindered α-proton is removed more rapidly, leading to the formation of the less substituted enolate. Therefore, by careful selection of reaction conditions (acidic vs. basic, temperature, and choice of base), a degree of control over the site of bromination can be achieved for more complex analogues.

Green Synthesis Protocols for α-Bromo Ketones

In recent years, the principles of green chemistry have increasingly guided the development of synthetic protocols, emphasizing the use of less hazardous reagents and more environmentally benign conditions. The synthesis of α-bromo ketones, crucial precursors for the title compound, has benefited significantly from these advancements.

Traditional bromination methods often involve the use of hazardous reagents like elemental bromine. nih.govorganic-chemistry.org Modern approaches, however, have focused on safer and more sustainable alternatives. One such method employs a combination of bromide and bromate salts in an aqueous acidic medium, offering a nonhazardous route to α-bromo ketones. researchgate.net Another green protocol utilizes ammonium (B1175870) bromide and oxone for the one-pot synthesis of α-bromo ketones from secondary alcohols. This reaction proceeds through a two-step process involving the oxidation of the alcohol followed by oxidative bromination of the in-situ generated ketone. rsc.org

Researchers have also explored the use of N-bromosuccinimide (NBS) in conjunction with triethylamine (B128534) trihydrobromide (Et3N·3HBr) and potassium carbonate in dichloromethane. This method provides high yields of α-bromo-enones under mild conditions and with shorter reaction times. organic-chemistry.org Furthermore, the direct conversion of olefins to α-bromo ketones has been achieved using o-iodoxybenzoic acid (IBX) and tetraethylammonium bromide, showcasing a mild and selective process. organic-chemistry.org

| Reagents | Key Advantages | Reference |

|---|---|---|

| Bromide/Bromate Couple | Nonhazardous brominating agent | researchgate.net |

| Ammonium Bromide/Oxone | One-pot synthesis from secondary alcohols, uses cheap and non-toxic reagents | rsc.org |

| NBS–Et₃N·3HBr/K₂CO₃ | High yields, shorter reaction times, mild conditions | organic-chemistry.org |

| IBX/Tetraethylammonium Bromide | Mild, selective, direct conversion of olefins | organic-chemistry.org |

Cross-Coupling Reactions for Aryl/Heteroaryl Linkages

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.org These reactions are pivotal in constructing the aryl-heteroaryl framework of this compound and its analogues.

Palladium-Catalyzed C-C Coupling (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction, which typically involves the reaction of an organoboron compound with an organic halide catalyzed by a palladium complex, is a widely employed method for forming C-C bonds. nih.govmdpi.com This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its reagents. nih.gov

The synthesis of biaryl compounds, structurally related to the target molecule, has been successfully achieved using Suzuki-Miyaura coupling. For instance, the coupling of 4-bromoacetophenone with various arylboronic acids has been extensively studied. arkat-usa.orgikm.org.my The reaction conditions, including the choice of catalyst, base, and solvent, significantly influence the reaction's efficiency. arkat-usa.orgmdpi.com Research has shown that palladium complexes with specific ligands, such as CataCXium A, can be highly effective for these transformations. nih.gov

Coupling Strategies Involving Halogenated Aromatic Precursors

The synthesis of this compound inherently relies on the use of halogenated aromatic precursors. Key starting materials include 4-bromoacetophenone and various bromopyridines. orgsyn.orgorganic-chemistry.org

The Suzuki-Miyaura reaction has been successfully applied to couple 2-pyridyl nucleophiles with aryl bromides, a significant step towards synthesizing the target compound's core structure. nih.gov The development of efficient methods for the cross-coupling of 2-bromopyridines and 4-bromopyridines with a variety of Grignard reagents, promoted by purple light, offers a transition-metal-free alternative for creating C-C bonds with pyridyl systems. organic-chemistry.org

Furthermore, studies on the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with arylboronic acids have demonstrated the feasibility of functionalizing bromophenyl-containing heterocyclic systems. mdpi.com These studies often involve a systematic optimization of reaction parameters to achieve high yields. ikm.org.mymdpi.com

Derivatization of Pre-formed Ketone Scaffolds

Another synthetic approach involves the modification of a pre-formed ketone scaffold. This strategy allows for the late-stage introduction of structural diversity. For instance, α-haloketones, which can be synthesized through various methods, serve as key precursors for a wide range of pharmacologically relevant compounds. nih.gov

The derivatization of carbonyl compounds is a well-established field. For example, the reaction of ketones with 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazone derivatives is a classic analytical method that highlights the reactivity of the ketone functional group. nih.gov In a synthetic context, the ketone moiety can be transformed into other functional groups or used as a handle for further molecular elaboration. For instance, ketone derivatives of propargylamines have been used as synthetic equivalents of conjugated enynones in the synthesis of acetylenic pyrazolines and pyrazoles. nih.gov

One-Pot and Multicomponent Synthesis Approaches

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, have been employed to construct complex heterocyclic systems from simple starting materials. rsc.org For example, a one-pot triple cascade involving a Claisen–decarboxylation, an electrophilic reaction, and a subsequent heterocyclization has been developed for the synthesis of various heterocycles. rsc.org Similarly, a one-pot synthesis of 1-aryl-2-buten-1-ones has been achieved through the cross-coupling of aryl bromides with lithium 1-methoxy-1,3-butadienes, followed by in-situ hydrolysis. rug.nl

| Reaction Type | Key Features | Product Class | Reference |

|---|---|---|---|

| Triple Cascade | Claisen-decarboxylation, electrophilic reaction, heterocyclization | Pyridazinones, dihydropyrimidinones | rsc.org |

| Cross-Coupling/Hydrolysis | Pd-catalyzed coupling of aryl bromides with lithium 1-methoxy-1,3-butadienes | (E)-1-aryl-2-buten-1-ones | rug.nl |

| Reductive Homocoupling | Base-mediated reaction of aldehydes | 1,2-disubstituted ethanones | researchgate.net |

Reaction Optimization and Yield Enhancement Studies

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield, minimize reaction times, and reduce the formation of byproducts. For the synthesis of this compound and its analogues, several studies have focused on optimizing the parameters of cross-coupling reactions.

In the context of the Suzuki-Miyaura reaction, the choice of base, solvent, and catalyst loading are crucial variables that are systematically investigated. ikm.org.mymdpi.com For example, in the coupling of 4-bromoacetophenone with phenylboronic acid, different bases such as sodium carbonate, potassium carbonate, and sodium bicarbonate have been screened, with sodium carbonate often showing superior performance. ikm.org.my The effect of temperature and reaction time is also carefully evaluated to ensure complete conversion of the starting materials. nih.gov

Reactivity and Advanced Transformational Chemistry

Chemical Transformations at the Ethanone (B97240) Moiety

The ethanone linker is central to the molecule's reactivity, offering opportunities for transformations at both the carbonyl carbon and the α-carbon.

The carbonyl group (C=O) is characterized by a polarized double bond, where the oxygen atom carries a partial negative charge and the carbon atom a partial positive charge. This inherent electrophilicity of the carbonyl carbon makes it a prime target for attack by nucleophiles. libretexts.orgmasterorganicchemistry.com

In a typical nucleophilic addition reaction, the nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the π-bond. libretexts.org This process results in the formation of a tetrahedral alkoxide intermediate, where the carbon atom's hybridization changes from sp² to sp³. masterorganicchemistry.com Subsequent protonation of the alkoxide intermediate yields an alcohol. libretexts.org The general mechanism is illustrated below:

General Mechanism of Nucleophilic Addition Step 1: Nucleophilic Attack

The nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon.

Step 2: Formation of Tetrahedral IntermediateThe π-electrons of the C=O bond move to the oxygen atom, forming a negatively charged alkoxide intermediate.

Step 3: ProtonationThe alkoxide is protonated by an acid source (H-A) to form the final alcohol product.

A variety of nucleophiles can participate in these addition reactions, leading to a diverse range of products.

Table 1: Examples of Nucleophilic Addition Reactions at the Carbonyl Carbon

| Nucleophile (Reagent) | Product Type |

|---|---|

| Hydride ion (e.g., NaBH₄) | Secondary Alcohol |

| Organometallic reagents (e.g., Grignard, Organolithium) | Tertiary Alcohol |

| Cyanide ion (e.g., HCN) | Cyanohydrin |

The reactivity of the carbonyl group in 2-(4-Bromophenyl)-1-(3-pyridinyl)-ethanone is influenced by the electronic properties of the attached pyridinyl and 4-bromophenyl groups. Both aromatic rings can exert electronic effects that modulate the electrophilicity of the carbonyl carbon.

The α-carbon, located adjacent to the carbonyl group, is another site of significant reactivity. The acidity of the α-hydrogens and the ability to form enol or enolate intermediates are key to its functionalization.

The synthesis of α,β-unsaturated ketones from this compound can be achieved through a two-step process: α-bromination followed by dehydrobromination.

First, an α-bromo derivative, 2-bromo-2-(4-bromophenyl)-1-(3-pyridinyl)-ethanone, is synthesized. This is typically achieved by reacting the parent ketone with a brominating agent under acidic conditions, which proceeds through an enol intermediate. quora.com

Once the α-bromo ketone is formed, treatment with a base can induce an elimination reaction (dehydrobromination) to yield the corresponding α,β-unsaturated ketone. This reaction is a common and effective method for introducing a carbon-carbon double bond into the molecule, creating a conjugated system that can participate in further reactions. rsc.orggoogle.com

Table 2: Reaction Sequence for the Formation of an α,β-Unsaturated Ketone

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | α-Bromination | Br₂, Acetic Acid | 2-Bromo-2-(4-bromophenyl)-1-(3-pyridinyl)-ethanone |

The α-bromo intermediate, 2-bromo-2-(4-bromophenyl)-1-(3-pyridinyl)-ethanone, is a versatile precursor for introducing a variety of other functional groups at the α-position through nucleophilic substitution reactions. The bromine atom is a good leaving group, facilitating the attack by various nucleophiles.

This pathway allows for the synthesis of a wide range of derivatives with modified properties. For instance, reaction with an azide (B81097) source can introduce an α-azido group, which can be further reduced to an α-amino group. Similarly, reaction with thiols can lead to the formation of α-thioethers.

Table 3: Examples of α-Position Functionalization via Nucleophilic Substitution

| Nucleophile | Reagent Example | Functional Group Introduced |

|---|---|---|

| Azide | Sodium Azide (NaN₃) | Azido (-N₃) |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether (-SPh) |

| Cyanide | Sodium Cyanide (NaCN) | Cyano (-CN) |

α-Carbon Reactivity and Functionalization

Reactions of the 4-Bromophenyl Group

The bromine atom on the phenyl ring provides a handle for a variety of cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are particularly effective for the functionalization of aryl halides. nih.govumontreal.ca The Suzuki-Miyaura coupling, for example, involves the reaction of the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the late-stage modification of complex molecules.

By selecting different boronic acids or their esters, a vast array of substituents can be introduced at the 4-position of the phenyl ring.

Table 4: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Boronic Acid/Ester | Product (Substituent at 4-position) |

|---|---|

| Phenylboronic acid | Biphenyl derivative |

| Vinylboronic acid | Styrenyl derivative |

| Thiophene-2-boronic acid | Thienyl-substituted derivative |

Other important palladium-catalyzed reactions that can be employed include the Buchwald-Hartwig amination (for the introduction of nitrogen-based functional groups), the Sonogashira coupling (for the formation of C-C triple bonds), and the Heck reaction (for the formation of C-C double bonds). These transformations significantly expand the chemical space accessible from this compound.

Cross-Coupling Transformations for Further Functionalization

The presence of a bromine atom on the phenyl ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These transformations are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, allowing for extensive functionalization of the phenyl moiety.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures by coupling an organoboron reagent with an aryl halide. google.com The 4-bromophenyl group of the title compound can readily participate in Suzuki-Miyaura coupling with a variety of aryl or vinyl boronic acids or esters. These reactions are typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and require a base such as potassium carbonate or cesium carbonate to facilitate the transmetalation step. The choice of phosphine (B1218219) ligand is crucial for achieving high efficiency and can be tailored to the specific coupling partners.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, converting aryl halides into aryl amines. acs.orglibretexts.org This reaction is catalyzed by palladium complexes with specialized, bulky, electron-rich phosphine ligands. rsc.org this compound can be coupled with a wide range of primary and secondary amines, including anilines and alkylamines, to produce the corresponding N-arylated products. The reaction typically requires a strong base, such as sodium tert-butoxide, to deprotonate the amine and facilitate the catalytic cycle. libretexts.orgrug.nl

Sonogashira Coupling: To introduce an alkyne functional group, the Sonogashira coupling is employed. This reaction couples a terminal alkyne with an aryl halide using a dual catalyst system of palladium and a copper(I) salt (typically CuI). quora.comnih.gov The reaction is carried out in the presence of an amine base, like triethylamine (B128534) or diisopropylamine, which also often serves as the solvent. lucp.netnrochemistry.com This transformation allows for the synthesis of aryl-alkyne derivatives from this compound, which are valuable intermediates for constructing more complex molecular frameworks. worktribe.com

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, creating a new carbon-carbon bond. nih.govnih.gov The reaction is catalyzed by a palladium complex and requires a base. nih.gov The 4-bromophenyl group can react with various alkenes, such as acrylates or styrenes, to yield the corresponding vinylated products. frontiersin.org This method provides a direct route to extend the carbon framework of the molecule.

Below is a representative table of potential cross-coupling transformations for this compound, based on established methodologies.

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Base (Example) | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-(Biphenyl-4-yl)-1-(3-pyridinyl)ethanone |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 2-(4-(Phenylamino)phenyl)-1-(3-pyridinyl)ethanone |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 2-(4-(Phenylethynyl)phenyl)-1-(3-pyridinyl)ethanone |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | 2-(4-Styrylphenyl)-1-(3-pyridinyl)ethanone |

Reactivity of the 3-Pyridinyl Nitrogen and Ring System

The pyridine (B92270) ring offers additional sites for chemical modification, primarily through the lone pair of electrons on the nitrogen atom and through substitution reactions on the ring itself.

Pyridine and its derivatives are well-known ligands in coordination chemistry due to the Lewis basicity of the nitrogen atom. wikipedia.orgjscimedcentral.com The presence of the ketone group at the 3-position introduces a second potential coordination site (the carbonyl oxygen), allowing this compound to act as a versatile ligand.

This compound can function as a monodentate ligand, coordinating to a metal center solely through the pyridine nitrogen. In this mode, it behaves similarly to simple pyridine ligands. jscimedcentral.com However, the proximate arrangement of the carbonyl oxygen allows it to act as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion (N,O-chelation). This chelation is common for ligands containing a pyridyl group adjacent to a carbonyl, such as β-aminoketones. researchgate.netresearchgate.net The formation of such a chelate enhances the stability of the resulting metal complex. The specific coordination mode depends on the metal ion, its coordination preferences, the solvent system, and the presence of other competing ligands. mdpi.com

The bifunctional nature of this ligand also allows for the construction of more complex supramolecular structures. It can act as a bridging ligand to connect two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. wordpress.comcore.ac.uk For instance, the pyridine nitrogen could coordinate to one metal ion while the carbonyl oxygen coordinates to another. Furthermore, if the bromo-substituent were replaced by a coordinating group (e.g., a carboxylate via a subsequent reaction), the ligand could link metal centers into extended one-, two-, or three-dimensional networks. nih.gov Such polynuclear structures are of significant interest for their potential applications in catalysis, magnetism, and materials science. nih.gov

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quora.com This deactivation is further intensified by the electron-withdrawing 3-acyl group. Consequently, electrophilic substitution, such as nitration or halogenation, would require harsh conditions and is predicted to occur at the C-5 position, which is meta to both the nitrogen and the acyl group, as this is the least deactivated position. quora.comrsc.org

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen (C-2, C-4, and C-6). chemistry-online.com The 3-acyl group further activates the ring for nucleophilic attack. A strong nucleophile could potentially displace a hydrogen atom (as in the Chichibabin reaction) or a suitable leaving group if one were present at these positions. The reaction would proceed via a stable Meisenheimer-like intermediate where the negative charge is delocalized onto the electronegative nitrogen atom. chemistry-online.com

Coordination to Metal Centers and Complex Formation

Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound and its derivatives can be conducive to intramolecular reactions to form new heterocyclic systems.

An intramolecular Heck reaction could be envisioned if the molecule were first functionalized with an alkene tethered at an appropriate position, for example, on the nitrogen of a precursor amine that is later used to form a related heterocyclic ring. wikipedia.org Such a reaction would involve the palladium-catalyzed coupling of the C-Br bond with the tethered alkene to form a new cyclic structure. chim.it

Similarly, derivatives of the title compound could undergo intramolecular nucleophilic aromatic substitution. For example, if a nucleophilic group (like an alcohol or amine) were introduced at the ortho position of the bromophenyl ring (via a preceding cross-coupling reaction), it could potentially displace the bromine atom in an intramolecular cyclization to form a fused ring system. Another possibility involves the cyclization of derivatives formed from the carbonyl group. For instance, reaction with a nitrogen nucleophile could lead to a quinazolinone-type structure under appropriate conditions. bibliomed.org

Rearrangement reactions, such as the Stevens or Sommelet-Hauser rearrangements, are plausible for quaternary ammonium (B1175870) salt derivatives of the pyridine nitrogen. researchgate.net These reactions typically involve the formation of an ylide followed by a concerted or radical-based rearrangement to form a new carbon-carbon bond, often resulting in ring expansion or functional group migration.

Spectroscopic and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

The proton NMR (¹H NMR) spectrum of 2-(4-Bromophenyl)-1-(3-pyridinyl)-ethanone is anticipated to exhibit distinct signals corresponding to the protons of the pyridinyl and bromophenyl rings, as well as the methylene (B1212753) bridge. Based on the analysis of structurally similar compounds, the following proton chemical shifts can be predicted.

The pyridinyl protons are expected to appear in the downfield region of the spectrum due to the electron-withdrawing effect of the nitrogen atom. The proton at the C2 position of the pyridine (B92270) ring is likely the most deshielded, followed by the protons at C6 and C4. The proton at C5 would be the most upfield of the pyridinyl protons. The protons of the 4-bromophenyl ring are expected to show a characteristic AA'BB' splitting pattern, typical of a para-substituted benzene (B151609) ring. The methylene protons, situated between the carbonyl group and the bromophenyl ring, would likely appear as a singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridinyl-H2 | ~9.2 | s |

| Pyridinyl-H6 | ~8.8 | d |

| Pyridinyl-H4 | ~8.2 | d |

| Pyridinyl-H5 | ~7.5 | t |

| Bromophenyl-H | 7.2 - 7.6 | m |

| Methylene (-CH₂-) | ~4.5 | s |

Note: Predicted values are based on data from analogous compounds and may vary from experimental values.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon is expected to have the most downfield chemical shift. The carbon atoms of the pyridinyl ring will also be in the downfield region, with the carbons adjacent to the nitrogen (C2 and C6) being the most deshielded. The carbons of the bromophenyl ring will exhibit signals in the aromatic region, with the carbon attached to the bromine atom showing a characteristic shift. The methylene carbon will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~195 |

| Pyridinyl-C2 | ~154 |

| Pyridinyl-C6 | ~150 |

| Pyridinyl-C4 | ~136 |

| Pyridinyl-C5 | ~124 |

| Pyridinyl-C3 | ~130 |

| Bromophenyl-C (ipso to Br) | ~123 |

| Bromophenyl-C (ipso to CH₂) | ~134 |

| Bromophenyl-C (ortho to Br) | ~132 |

| Bromophenyl-C (meta to Br) | ~129 |

| Methylene (-CH₂-) | ~45 |

Note: Predicted values are based on data from analogous compounds and may vary from experimental values.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity of the protons on the pyridine ring (H4-H5-H6).

HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and their attached carbons, for example, linking the methylene protons to the methylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This would provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. The nominal molecular weight of this compound is approximately 276 g/mol for the isotope ⁷⁹Br and 278 g/mol for ⁸¹Br, which are present in nearly a 1:1 ratio.

The fragmentation of this molecule under electron ionization is expected to proceed via several key pathways. A primary fragmentation would be the cleavage of the bond between the carbonyl group and the methylene bridge (alpha-cleavage), leading to the formation of a 3-pyridinylcarbonyl cation. Another significant fragmentation would be the cleavage of the bond between the methylene group and the bromophenyl ring, resulting in a tropylium-like ion or a bromobenzyl cation.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion |

| 275/277 | [M-H]⁺ |

| 183/185 | [Br-C₆H₄-CO]⁺ |

| 170/172 | [Br-C₆H₄-CH₂]⁺ |

| 106 | [C₅H₄N-CO]⁺ |

| 78 | [C₅H₄N]⁺ |

Note: The presence of bromine will result in isotopic peaks (M and M+2) for bromine-containing fragments.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition with high accuracy. The calculated exact mass for the molecular ion [C₁₃H₁₀BrNO]⁺ can be used to confirm the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound is expected to show several key absorption bands.

A strong absorption band is anticipated in the region of 1680-1700 cm⁻¹, which is characteristic of the stretching vibration of the carbonyl group (C=O) of an aryl ketone. The aromatic C-H stretching vibrations of the pyridinyl and bromophenyl rings are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would likely be observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| >3000 | Aromatic C-H stretch |

| 1680-1700 | C=O stretch (ketone) |

| 1400-1600 | Aromatic C=C and C=N stretch |

| <800 | C-Br stretch |

Note: These are predicted ranges and actual values may differ.

Despite a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound This compound has been found.

Published crystallographic studies are available for structurally related compounds, including isomers and derivatives containing the bromophenyl and pyridinyl moieties. However, a detailed analysis of the solid-state molecular architecture, including crystal system, space group, unit cell dimensions, bond lengths, bond angles, and intermolecular interactions for the specific requested compound, this compound, is not available in the current body of scientific literature.

Therefore, the requested section on X-ray Crystallography for Solid-State Molecular Architecture, with its associated data tables and detailed research findings, cannot be generated at this time.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, employing the principles of quantum mechanics to compute the properties of molecules. acs.orgnih.govnih.gov These methods, ranging from semi-empirical to high-level ab initio calculations, are used to determine the optimized geometry, electronic structure, and charge distribution of a molecule, providing a foundational understanding of its intrinsic characteristics.

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This stable conformation is crucial for understanding the molecule's physical and chemical properties. The process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached.

DFT calculations on similar structures, such as 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone, have shown excellent consistency between the computationally optimized structure and the geometry confirmed by X-ray diffraction, validating the accuracy of these theoretical methods. researchgate.net

Table 1: Representative Optimized Geometrical Parameters from Analogous Structures This table illustrates typical bond lengths and angles that would be expected for 2-(4-Bromophenyl)-1-(3-pyridinyl)-ethanone based on DFT calculations of similar compounds.

| Parameter | Bond/Angle | Typical Value (DFT) | Reference Compound |

| Bond Length | C=O (carbonyl) | ~1.22 Å | (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one |

| Bond Length | C-Br | ~1.91 Å | 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone |

| Bond Length | C-C (aryl) | ~1.39 Å | Bromoacetophenone Isomers |

| Bond Angle | C-C-O (carbonyl) | ~120° | Bromoacetophenone Isomers |

| Dihedral Angle | Phenyl-Pyridinyl | ~82° | 1-[5-Acetyl-4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridin-3-yl]ethanone |

Note: Data is illustrative and derived from computational studies on structurally related molecules.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. numberanalytics.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive.

In theoretical studies of related compounds, such as 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO-LUMO energy gap was calculated to be 4.0106 eV. acadpubl.eu For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-bromophenyl ring, while the LUMO would likely be distributed over the electron-deficient pyridinyl ring and the carbonyl group, facilitating intramolecular charge transfer.

Table 2: Illustrative Frontier Molecular Orbital Energies from Related Compounds This table provides examples of HOMO, LUMO, and energy gap values calculated for molecules with similar structural motifs.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole acadpubl.eu | -5.2822 | -1.2715 | 4.0106 |

| N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide (B32628) nih.gov | - | - | 5.406 |

Note: These values serve as examples to illustrate the typical range for such molecules.

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions. Electron-rich areas with a negative potential (typically colored red) are susceptible to electrophilic attack, while electron-poor regions with a positive potential (colored blue) are sites for nucleophilic attack. researchgate.net

For this compound, the MEP map would show the most negative potential localized around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the pyridinyl ring. These regions represent the primary sites for interaction with electrophiles or for hydrogen bonding. Conversely, positive potential would be concentrated on the hydrogen atoms, particularly those on the aromatic rings. Such analyses are crucial for understanding intermolecular interactions. acadpubl.euresearchgate.net

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wave function. researchgate.net It offers a good balance between accuracy and computational cost, making it ideal for studying the reactivity and stability of medium to large-sized organic molecules.

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. chemrxiv.org Among the most important local reactivity descriptors are the Fukui functions, which identify the most reactive sites within a molecule for nucleophilic and electrophilic attack. hackernoon.comscm.com

The Fukui function for nucleophilic attack (f+) indicates the propensity of an atomic site to accept an electron, while the function for electrophilic attack (f-) indicates its propensity to donate an electron. pku.edu.cn In a computational study of a related pyridinyl derivative, 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, local Fukui indices were used to reveal significant carbocation character at the C5 carbon, confirming it as the preferred site for nucleophilic attack. researchgate.net

For this compound, the carbonyl carbon is expected to have a high f+ value, marking it as a prime site for nucleophilic addition. The nitrogen atom in the pyridine (B92270) ring and the oxygen of the carbonyl group would likely show high f- values, indicating their susceptibility to electrophilic attack.

Table 3: Conceptual Interpretation of Fukui Functions for Key Atomic Sites

| Atomic Site | Expected Reactivity | Relevant Fukui Function | Interpretation |

| Carbonyl Carbon (C=O) | Electrophilic center | High f+ value | Favorable site for nucleophilic attack |

| Carbonyl Oxygen (C=O) | Nucleophilic center | High f- value | Favorable site for electrophilic attack/protonation |

| Pyridine Nitrogen | Nucleophilic/Basic center | High f- value | Favorable site for electrophilic attack/protonation |

| C4 of Bromophenyl Ring | Electrophilic center | High f+ value | Potential site for nucleophilic aromatic substitution |

DFT calculations are highly effective for assessing the relative stability of different isomers, conformers, or derivatives of a molecule by comparing their total electronic energies. bohrium.com The structure with the lowest calculated energy is predicted to be the most stable thermodynamically.

This approach is valuable for comparing the stability of positional isomers (e.g., 2-, 3-, or 4-pyridinyl derivatives) or different rotational conformers. For instance, in a study of bromophenylnaphthopyran derivatives, DFT calculations at the B3LYP/631+G(d) level were used to compare the energies of different tautomers and rotational conformers. The results showed that one tautomer was more stable than the other by 7.942 kcal/mol, while two rotational conformers were separated by a much smaller energy difference of 0.511 kcal/mol, indicating their potential to coexist. asianpubs.org Similar calculations for this compound could determine the most stable rotational conformer by analyzing the energy profile as a function of the dihedral angle between the two rings.

Reaction Mechanism Modeling

While specific reaction mechanism modeling studies for the synthesis of this compound are not extensively detailed in the public domain, the general principles of computational chemistry can be applied to elucidate its formation. The synthesis of such diaryl ethanone (B97240) structures typically involves cross-coupling reactions or nucleophilic substitution pathways.

For instance, in a hypothetical nucleophilic acyl substitution reaction, computational models could be used to:

Analyze the electronic structure of reactants: Understanding the charge distribution and frontier molecular orbitals (HOMO and LUMO) of the starting materials can predict the sites of nucleophilic and electrophilic attack.

Locate transition state structures: Identifying the geometry and energy of the transition state is crucial for determining the rate-limiting step of the reaction.

Investigate the role of catalysts and solvents: Computational models can incorporate solvent effects and the influence of catalysts to provide a more accurate representation of the reaction conditions.

Such studies provide a detailed, step-by-step understanding of the reaction, which is invaluable for optimizing reaction conditions to improve yield and minimize byproducts.

Molecular Dynamics Simulations

To date, specific molecular dynamics (MD) simulations for this compound have not been prominently featured in published research. However, MD simulations represent a valuable computational tool for exploring the dynamic behavior of this molecule in various environments.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For this compound, these simulations could be employed to:

Study conformational changes: The molecule possesses rotatable bonds, and MD simulations can explore the different conformations it can adopt in solution or in the solid state. This is important for understanding its interactions with other molecules.

Analyze solvation effects: By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can study the arrangement of solvent molecules around the solute and calculate properties such as the solvation free energy.

Investigate interactions with biological macromolecules: If this compound were to be studied as a potential ligand for a biological target, MD simulations could be used to model its binding to the active site of a protein, providing insights into the stability of the complex and the key intermolecular interactions.

These simulations provide a dynamic picture of the molecule's behavior, which is complementary to the static information obtained from quantum mechanical calculations.

Quantitative Structure-Property Relationship (QSPR) and Molecular Descriptor Analysis

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. This is achieved through the calculation of various molecular descriptors. While a specific QSPR model for this compound is not available, we can analyze some of its key molecular descriptors. The data presented below is for the closely related isomer, 2-(4-Bromophenyl)-1-(pyridin-4-yl)ethan-1-one, and is expected to be a very close approximation for the 3-pyridinyl isomer due to the similarity in their atomic composition and connectivity.

Molecular Descriptors for 2-(4-Bromophenyl)-1-(pyridin-4-yl)ethan-1-one

| Descriptor | Value | Significance |

| Topological Polar Surface Area (TPSA) | 29.96 Ų | TPSA is a good indicator of a molecule's ability to cross cell membranes. It is calculated from the surface areas of polar atoms. |

| LogP (Octanol-Water Partition Coefficient) | 3.2695 | LogP is a measure of a molecule's lipophilicity (oil/water solubility). It influences absorption, distribution, metabolism, and excretion (ADME) properties. |

| Number of Rotatable Bonds | 3 | This descriptor relates to the conformational flexibility of the molecule. A higher number of rotatable bonds indicates greater flexibility. |

| Number of Hydrogen Bond Acceptors | 2 | This refers to the number of atoms (in this case, the nitrogen of the pyridine ring and the carbonyl oxygen) that can accept a hydrogen bond. |

| Number of Hydrogen Bond Donors | 0 | This indicates the absence of atoms that can donate a hydrogen bond. |

These descriptors are fundamental in computational toxicology and medicinal chemistry for predicting the bioavailability and potential biological activity of a compound. The values for this compound would be very similar and could be used in larger QSPR models to predict various properties, such as boiling point, solubility, and even biological activities, based on a dataset of related compounds.

Applications in Advanced Organic Synthesis and Material Science Research

Role as a Versatile Building Block in Complex Chemical Synthesis

The presence of a reactive ketone group, an aryl bromide, and a pyridine (B92270) ring makes 2-(4-Bromophenyl)-1-(3-pyridinyl)-ethanone a valuable precursor in synthetic organic chemistry. These functional groups offer multiple reaction sites for constructing more complex molecular frameworks.

The ethanone (B97240) core of this compound is a key feature that allows for its use in the synthesis of various heterocyclic compounds. The α-methylene group adjacent to the carbonyl can be readily functionalized, and the carbonyl group itself is susceptible to a wide range of condensation reactions.

Nitrogen-containing heterocycles: The ketone functionality can react with various nitrogen-based nucleophiles to form a diverse array of N-heterocycles. For instance, condensation reactions with hydrazines or substituted hydrazines could yield pyrazole (B372694) derivatives. Similarly, reactions with amidines or guanidines could lead to the formation of pyrimidine (B1678525) rings. The pyridine ring within the molecule also offers a nitrogen atom that can participate in or influence cyclization reactions.

Sulfur-containing heterocycles: The synthesis of sulfur-containing heterocycles can be envisaged through reactions involving the ketone group. For example, the Gewald reaction, which involves the condensation of a ketone with a cyano-active methylene (B1212753) compound and elemental sulfur, could be employed to synthesize substituted thiophenes.

Oxygen-containing heterocycles: While less common, the synthesis of oxygen-containing heterocycles is also plausible. For example, reactions leading to the formation of furan (B31954) or pyran derivatives could potentially be developed starting from the functionalization of the ethanone backbone.

Specific examples of the synthesis of heterocyclic compounds directly from this compound are not extensively documented in the available literature. However, the reactivity of the α,β-unsaturated ketone moiety, a common derivative of such ethanones, is well-established in the synthesis of a variety of heterocyclic systems.

The structural motifs present in this compound, particularly the bromophenyl and pyridinyl rings, are found in numerous biologically active natural products and pharmaceutical agents. The bromine atom on the phenyl ring is particularly useful as it allows for the introduction of other functional groups or the formation of new carbon-carbon bonds via cross-coupling reactions, such as the Suzuki or Heck reactions. This versatility makes it a potential intermediate in the total synthesis of more complex molecular targets. However, specific examples of its use in the total synthesis of named complex molecules are not readily found in the current body of scientific literature.

Exploration in Coordination Chemistry and Materials Science

The ability of the pyridine nitrogen to coordinate with metal centers is a well-established principle in the design of MOFs and coordination polymers. By acting as a monodentate or potentially a bridging ligand (if the carbonyl oxygen also participates in coordination), this compound could be used to assemble one-, two-, or three-dimensional networks. The presence of the bulky bromophenyl group could influence the porosity and topology of the resulting frameworks. Research in this specific area using this particular ligand is still emerging.

Metal complexes derived from pyridinyl-containing ligands often exhibit catalytic activity in a variety of organic transformations. If this compound were used to synthesize metal complexes, these could potentially be explored as catalysts. The electronic properties of the ligand, influenced by the electron-withdrawing nature of the carbonyl and the presence of the bromophenyl group, could modulate the catalytic activity of the coordinated metal center. Potential applications could include oxidation, reduction, or cross-coupling reactions.

Data on the catalytic performance of specific metal complexes of this compound is not currently available in the reviewed literature.

The magnetic properties of coordination compounds are determined by the nature of the metal ions and the way they are bridged by ligands. The pyridinyl nitrogen of this compound could act as a linker between paramagnetic metal centers, potentially leading to interesting magnetic phenomena such as magnetic ordering or single-molecule magnet behavior. The distance and orientation between metal centers, dictated by the ligand's geometry, would play a crucial role in determining the nature and strength of the magnetic interactions.

A detailed investigation of the magnetic properties of coordination compounds specifically derived from this compound has not been reported in the accessible scientific literature.

Contribution to Scaffold Exploration in Medicinal Chemistry and Chemical Biology

The strategic use of versatile chemical building blocks is fundamental to the exploration of novel molecular scaffolds in medicinal chemistry and chemical biology. The compound this compound represents a key starting material, or synthon, for the creation of a diverse array of more complex molecules. Its structure, featuring a reactive ketone group, a pyridine ring, and a bromophenyl moiety, offers multiple points for chemical modification, making it a valuable precursor in the synthesis of compounds with potential therapeutic applications.

Design and Synthesis of Novel Pyridine Derivatives as Chemical Probes

The pyridine nucleus is a ubiquitous feature in a vast number of biologically active compounds and approved pharmaceuticals. The modification of the pyridine core of this compound allows for the systematic development of novel derivatives that can be used as chemical probes to investigate biological systems. The presence of the ketone functionality allows for a wide range of chemical transformations, including reductions, condensations, and cycloadditions, to generate libraries of related compounds.

For instance, the ketone can be converted into an alcohol, an amine, or a more complex heterocyclic system. Each new derivative possesses a unique three-dimensional shape and electronic distribution, which can be tailored to interact with specific biological targets such as enzymes or receptors. The bromophenyl group also serves as a crucial handle for further chemical elaboration, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. This enables the introduction of a wide variety of substituents at the 4-position of the phenyl ring, further expanding the chemical space that can be explored from this single precursor.

Use as a Synthon for Biologically Relevant Scaffolds

A synthon is a conceptual building block used by chemists to plan the synthesis of a more complex molecule. This compound is an exemplary synthon for the construction of a multitude of biologically relevant scaffolds. Its inherent chemical functionalities allow it to participate in various multi-component reactions and cyclization strategies to afford heterocyclic systems of significant interest in drug discovery.

One of the key applications of this synthon is in the synthesis of substituted quinolines. The Pfitzinger reaction, for example, allows for the condensation of isatin (B1672199) with a carbonyl compound to yield a quinoline-4-carboxylic acid. Although not a direct reaction of this compound itself, related structures are pivotal in such transformations. The resulting quinoline (B57606) core is a privileged scaffold found in numerous antimalarial, antibacterial, and anticancer agents.

Furthermore, the reactive methylene group adjacent to the carbonyl can be functionalized or participate in condensation reactions to build more elaborate structures. For example, it can be a key component in the synthesis of chalcones, which are precursors to flavonoids and isoflavonoids, compound classes known for their broad range of biological activities, including antioxidant and anti-inflammatory properties. The pyridine ring itself can be modified, for instance, through N-oxidation, which alters its electronic properties and can lead to different biological activities or provide a handle for further functionalization.

The versatility of this compound as a synthon is summarized in the table below, highlighting its potential transformations and the resulting biologically relevant scaffolds.

| Starting Synthon | Reaction Type | Potential Scaffold | Biological Relevance |

| This compound | Ketone reduction/amination | Substituted amino alcohols/diamines | Chiral ligands, receptor modulators |

| This compound | Cross-coupling (e.g., Suzuki) | Biaryl pyridine derivatives | Kinase inhibitors, GPCR modulators |

| This compound | Condensation Reactions | Chalcones, Flavonoids | Anti-inflammatory, Antioxidant |

| This compound | Cyclocondensation Reactions | Fused heterocycles (e.g., quinolines) | Anticancer, Antibacterial |

This demonstrates the significant contribution of this compound to the exploration of new chemical entities in medicinal chemistry through its role as a versatile and reactive building block.

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Bromophenyl)-1-(3-pyridinyl)-ethanone?

Methodological Answer: A common approach involves nucleophilic substitution or coupling reactions. For example, 2-bromo-1-(4-bromophenyl)ethanone can react with potassium carbonate and a phenol derivative in DMF at room temperature, followed by recrystallization from ethanol to achieve high yields (~91%) . Optimization of stoichiometry (e.g., 1:1 molar ratio of reactants) and solvent choice (e.g., DMF for solubility) is critical. Reaction progress can be monitored via TLC or HPLC.

Q. How is the compound characterized to confirm its structural identity?

Methodological Answer:

- X-ray crystallography : Determines crystal packing and bond angles (e.g., C–Br bond angles reported in the range of 119.01°–131.96°) .

- Spectroscopy :

- NMR : Use deuterated solvents (e.g., CDCl₃) to resolve aromatic proton signals (δ ~7–8 ppm for pyridinyl and bromophenyl groups).

- MS (Mass Spectrometry) : Confirm molecular weight (e.g., C₁₃H₉BrClNO has a molecular weight of 318.58 g/mol) .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile by-products.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Keep in airtight containers away from light and moisture. Refer to safety data sheets (SDS) for specific hazards (e.g., skin/eye irritation risks) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Methodological Answer:

- Temperature Control : Lower reaction temperatures (e.g., 0–25°C) reduce side reactions like oxidation.

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency.

- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization (ethanol/water mixtures) to isolate the product .

Q. How do researchers resolve contradictions in crystallographic data interpretation?

Methodological Answer:

- Multi-technique Validation : Cross-reference X-ray data with DFT (Density Functional Theory) calculations to validate bond angles and torsional strain.

- Refinement Protocols : Apply SHELXL software to refine hydrogen atom positions using a riding model (Uiso(H) = 1.2Ueq(C)) .

- Error Analysis : Calculate R-factors (e.g., R₁ < 0.05) to assess data quality .

Q. What computational methods are used to predict the compound’s reactivity in novel reactions?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry using Gaussian09 with B3LYP/6-31G(d) basis sets to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMF polarization effects) to model reaction pathways.

- QSPR Models : Corrate Hammett constants (σ) with reaction rates for bromophenyl derivatives .

Q. How can researchers address variability in spectroscopic data across different batches?

Methodological Answer:

- Standardized Protocols : Use internal standards (e.g., TMS for NMR) and calibrate instruments before each run.

- Batch Comparison : Perform PCA (Principal Component Analysis) on FTIR or Raman spectra to identify outlier batches.

- Degradation Studies : Monitor thermal stability via TGA (Thermogravimetric Analysis) to rule out decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.